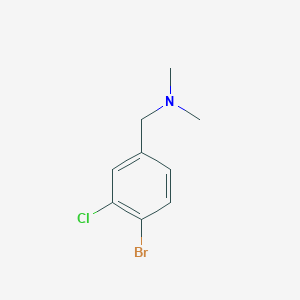

(4-Bromo-3-chlorobenzyl)dimethylamine

CAS No.: 1414870-53-3

Cat. No.: VC8238414

Molecular Formula: C9H11BrClN

Molecular Weight: 248.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1414870-53-3 |

|---|---|

| Molecular Formula | C9H11BrClN |

| Molecular Weight | 248.55 g/mol |

| IUPAC Name | 1-(4-bromo-3-chlorophenyl)-N,N-dimethylmethanamine |

| Standard InChI | InChI=1S/C9H11BrClN/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3 |

| Standard InChI Key | MBZYFQGJMCBYTQ-UHFFFAOYSA-N |

| SMILES | CN(C)CC1=CC(=C(C=C1)Br)Cl |

| Canonical SMILES | CN(C)CC1=CC(=C(C=C1)Br)Cl |

Introduction

Chemical Identification and Structural Characteristics

(4-Bromo-3-chlorobenzyl)dimethylamine is systematically named 1-(4-bromo-3-chlorophenyl)-N,N-dimethylmethanamine under IUPAC nomenclature . Its canonical SMILES representation, , reflects the substitution pattern on the benzyl ring and the dimethylamine moiety . The compound’s structural identity is further confirmed by its InChIKey () and PubChem CID (74890479) .

Table 1: Key Identifiers of (4-Bromo-3-chlorobenzyl)dimethylamine

| Property | Value | Source |

|---|---|---|

| CAS Number | 1414870-53-3 | |

| Molecular Formula | ||

| Molecular Weight | 248.55 g/mol | |

| IUPAC Name | 1-(4-bromo-3-chlorophenyl)-N,N-dimethylmethanamine | |

| SMILES | CN(C)CC1=CC(=C(C=C1)Br)Cl |

Physicochemical Properties

The compound exhibits a density of and a boiling point of at standard atmospheric pressure . Its flash point, , indicates moderate flammability, necessitating cautious handling in laboratory settings . The vapor pressure is exceptionally low ( at ), suggesting limited volatility under ambient conditions .

Table 2: Physicochemical Parameters

| Parameter | Value | Source |

|---|---|---|

| Density | ||

| Boiling Point | ||

| Flash Point | ||

| Vapor Pressure | ||

| LogP (Partition Coefficient) | 3.26 |

The partition coefficient (LogP) of 3.26 implies moderate lipophilicity, which may influence its pharmacokinetic behavior in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume